molecular formula C22H28INO5 B13482390 Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate

Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate

Cat. No.: B13482390
M. Wt: 513.4 g/mol
InChI Key: LUGATTWELBZXBV-UHFFFAOYSA-N
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Description

Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[211]hexan-3-yl]piperidine-1-carboxylate is a complex organic compound with a unique structure that includes a piperidine ring, an oxabicyclohexane moiety, and an iodinated methyl group

Properties

Molecular Formula

C22H28INO5

Molecular Weight

513.4 g/mol

IUPAC Name

benzyl 4-[4-ethoxycarbonyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate

InChI

InChI=1S/C22H28INO5/c1-2-27-19(25)22-13-21(14-22,15-23)29-18(22)17-8-10-24(11-9-17)20(26)28-12-16-6-4-3-5-7-16/h3-7,17-18H,2,8-15H2,1H3

InChI Key

LUGATTWELBZXBV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CC(C1)(OC2C3CCN(CC3)C(=O)OCC4=CC=CC=C4)CI

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the oxabicyclohexane ring, iodination of the methyl group, and coupling with the piperidine ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the oxidation state of certain atoms within the molecule.

    Substitution: The iodinated methyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium azide). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate has several scientific research applications, including:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: Its unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

Biological Activity

Benzyl 4-[4-(ethoxycarbonyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexan-3-yl]piperidine-1-carboxylate is a complex organic compound characterized by its unique bicyclic structure and various functional groups. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antibacterial, antifungal, and anticancer properties.

Chemical Structure and Properties

The molecular formula of this compound is C17H23NO4I, with a molecular weight of approximately 386.2 g/mol. Its structure features a piperidine ring, an ethoxycarbonyl group, and an iodomethyl substituent, which are critical for its biological activity.

PropertyValue
CAS Number [Not Available]
Molecular Formula C17H23NO4I
Molecular Weight 386.2 g/mol
Purity >95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets such as enzymes and receptors. The iodomethyl group can serve as a leaving group in nucleophilic substitution reactions, facilitating the formation of new bonds that may modulate biological pathways.

Antimicrobial Activity

Recent studies have demonstrated that compounds with similar structural features exhibit significant antimicrobial properties against various pathogens:

  • Bacterial Activity : Compounds structurally related to this compound have shown effectiveness against bacteria such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa .
  • Fungal Activity : Similarly, these compounds have exhibited antifungal activity against species like Candida albicans and Aspergillus fumigatus .

Anticancer Potential

The unique bicyclic structure of this compound suggests potential anticancer properties, as many bicyclic compounds have been investigated for their ability to inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.

Case Studies

Several studies have explored the synthesis and biological evaluation of related compounds:

  • Synthesis and Screening : A study synthesized a series of ethyl derivatives with similar bicyclic structures and screened them for antibacterial and antifungal activities. The results indicated that certain derivatives exhibited potent activity against tested microorganisms .
  • Mechanistic Insights : Research into the mechanism of action revealed that these compounds could inhibit key enzymes involved in bacterial cell wall synthesis, thereby exerting their antimicrobial effects .

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